molecular formula C₁₃H₁₄KNO₅ B030781 Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate CAS No. 69416-61-1

Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate

Cat. No. B030781
CAS RN: 69416-61-1
M. Wt: 303.35 g/mol
InChI Key: HFDVONAPNRXRSV-CFYXSCKTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is related to research efforts in synthesizing and characterizing chemicals with potential applications in various fields, including material science and pharmaceuticals. The focus on its specific structure suggests interest in its unique reactivity, potential as a ligand, or role in more complex chemical syntheses.

Synthesis Analysis

Research by Nye, Turnbull, and Wikaira (2013) on a structurally similar compound outlines a synthesis involving the reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions, leading to a compound with significant intramolecular hydrogen bonding and a di-enol-dione tautomerism, which might share mechanistic similarities with the target compound's synthesis (Nye, Turnbull, & Wikaira, 2013).

Molecular Structure Analysis

The analysis of similar compounds has revealed significant intramolecular hydrogen bonding and the presence of tautomeric forms, which are likely relevant to understanding the target compound's structure. The crystallographic study could potentially reveal a complex geometry and electron distribution, affecting its reactivity and interactions.

Chemical Reactions and Properties

Baul et al. (2007) discuss the reactivity of potassium 2-{[(2Z)-3-hydroxy-1-methyl-2-butenylidene]amino}acetate with organotin compounds, leading to the formation of complexes with defined coordination geometries (Baul et al., 2007). This suggests that the target compound may also participate in complex formation with metals, influencing its chemical properties and potential applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : The compound was synthesized through reactions involving 4-methoxyacetophenone, diethyl oxalate, and basic conditions. It was characterized by intramolecular hydrogen bonding and crystallographic analysis, showing a di-enol-dione tautomeric form, similar to acetylacetone (Nye, Turnbull, & Wikaira, 2013).

  • Crystal Structure Studies : The crystal structure of related compounds, such as methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, was determined, emphasizing the structural variations and synthesis methods in similar compounds (Lee, Ryu, & Lee, 2017).

Chemical Interactions and Properties

  • Interaction with Biomolecules : Research on p-hydroxycinnamic acid amides, with similar structural features, focused on their interactions with bovine serum albumin. The studies involved fluorescence and UV–vis spectral studies to understand binding mechanisms and thermodynamic properties (Meng, Zhu, Zhao, Yu, & Lin, 2012).

  • Pharmaceutical Applications : Derivatives of the compound, especially those related to 1,2,4-triazole, demonstrated antioxidant and hepatoprotective properties. The research aimed to develop methods for determining active pharmaceutical ingredients in such derivatives (Shcherbyna, Parchenko, Varynskyi, & Kaplaushenko, 2019).

  • Synthesis in Drug Design : The compound's analogues were explored in environmentally friendly syntheses for potential analgesic and antipyretic applications. This involved studying different synthetic routes and characterizing the products (Reddy, Reddy, & Dubey, 2014).

properties

IUPAC Name

potassium;2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDVONAPNRXRSV-USRGLUTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14KNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate

CAS RN

83918-71-2, 69416-61-1
Record name (4-Hydroxyphenyl)((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)acetate potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083918712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium (R)-(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]acetate potassium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate
Reactant of Route 2
Reactant of Route 2
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate
Reactant of Route 3
Reactant of Route 3
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate
Reactant of Route 4
Reactant of Route 4
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate
Reactant of Route 5
Reactant of Route 5
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate
Reactant of Route 6
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.